1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole
Description
Properties
IUPAC Name |
1-cyclobutyl-3-ethyl-6-fluoroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-2-12-11-7-6-9(14)8-13(11)16(15-12)10-4-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDDNRQSWPCCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)F)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695812 | |
| Record name | 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-96-5 | |
| Record name | 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H15FN2
- Average Mass : 218.275 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties and its interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's efficacy as an antitumor agent. It has been shown to inhibit cell growth in various cancer cell lines, demonstrating significant potency.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MOLM-13 (acute leukemia) | 10.3 | Inhibition of BET proteins |
| MDA-MB-231 (breast cancer) | 55.1 | Induction of apoptosis |
The compound's mechanism involves the inhibition of bromodomain and extra-terminal (BET) proteins, which play a critical role in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The modification of substituents on the indazole ring significantly affects the biological activity of the compound. For instance, replacing the ethyl group with a cyclobutyl group has been shown to enhance potency against certain cancer cell lines .
Key Findings from SAR Studies:
- Cyclobutyl Substitution : Improved binding affinity to target proteins.
- Fluorine Atom : Contributes to increased lipophilicity and bioavailability.
These modifications are crucial for optimizing the compound's therapeutic index and minimizing off-target effects.
Case Studies
Several studies have investigated the pharmacological profile of indazole derivatives, including this compound.
- Study on Anticancer Activity :
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics when administered orally. Key parameters include:
| Parameter | Value |
|---|---|
| Cmax | 6.4 µM |
| AUC | 32.2 µM·hr |
| Oral Bioavailability | 71.3% |
These findings suggest that the compound could be a viable candidate for further clinical development in oncology.
Scientific Research Applications
Antitumor Activity
Indazole derivatives, including 1-cyclobutyl-3-ethyl-6-fluoro-1H-indazole, have shown significant antitumor activity. Research has demonstrated that compounds with indazole scaffolds can inhibit various cancer cell lines and target specific kinases involved in tumor growth.
- Study Findings: A series of indazole derivatives were synthesized and tested against Polo-like kinase 4 (PLK4). Some derivatives exhibited nanomolar IC50 values, indicating strong inhibitory effects on tumor growth in mouse models of colon cancer .
Kinase Inhibition
The compound is also being explored as a potential inhibitor of several kinases, which are critical in cancer signaling pathways.
- Pim Kinases: Recent studies have shown that novel indazole derivatives can effectively inhibit pan-Pim kinases with IC50 values as low as 0.4 nM, demonstrating their potential as targeted cancer therapies .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Another promising application of this compound is its role as an FGFR inhibitor.
- Research Insights: Compounds derived from the indazole scaffold have been reported to exhibit potent FGFR inhibition with IC50 values ranging from 2.0 to 15.0 nM, making them candidates for treating cancers associated with FGFR mutations .
Case Study 1: Anticancer Efficacy
In a study by Wang et al., a derivative of the indazole scaffold was tested for its efficacy against various cancer cell lines, including HCT116 and HL60. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the nanomolar range, suggesting its potential for further development as an anticancer agent .
Case Study 2: Kinase Selectivity
A detailed investigation into the selectivity of indazole derivatives for different kinases was conducted by Hu et al. Their findings revealed that certain compounds selectively inhibited CHK1 and CDK2, further supporting the therapeutic potential of these compounds in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Structural and Molecular Properties
The table below compares 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole with five analogous indazole derivatives, highlighting substituent variations and molecular characteristics:
Key Observations:
Substituent Effects on Molecular Weight :
- The cyclobutyl and ethyl groups in 885271-96-5 contribute to its higher molecular weight (218.27 g/mol) compared to simpler derivatives like 159305-16-5 (150.16 g/mol) .
- Bromine substitution in 864773-66-0 increases molecular weight significantly (243.05 g/mol) due to its high atomic mass .
Ethyl vs. Methyl at C3: The ethyl group in 885271-96-5 offers greater lipophilicity than the methyl group in 885271-99-8, which may improve membrane permeability but reduce solubility . Fluorine vs.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole typically follows a sequence of:
- Formation of hydrazine derivatives,
- Cyclization to form the indazole ring,
- Functional group modifications to introduce cyclobutyl, ethyl, and fluoro substituents at designated positions.
This process often involves the use of substituted hydrazines, aromatic precursors, and controlled reaction conditions to achieve regioselective substitution.
Detailed Preparation Steps
Step 1: Preparation of Hydrazine Intermediate
- A substituted aromatic ketone or aldehyde bearing a fluoro substituent at the 6-position is reacted with hydrazine derivatives.
- The hydrazine used is typically functionalized to introduce the cyclobutyl group at the N-1 position.
- This reaction is carried out in solvents such as toluene or ethanol under reflux or controlled heating, producing hydrazone intermediates.
Step 2: Cyclization to Indazole Core
- The hydrazone intermediate is heated to induce cyclization forming the indazole ring.
- Heating temperatures range from 75°C to 200°C, with optimal yields often achieved between 90°C and 120°C.
- The cyclization step is critical for ring closure and formation of the 1H-indazole nucleus.
Step 4: Purification and Salt Formation
- The crude product is purified by column chromatography or recrystallization.
- To facilitate handling and purification, the free base indazole can be converted into pharmaceutically acceptable salts using acids such as hydrobromic acid, hydrochloric acid, or sulfonic acids.
- Salt formation improves the compound's stability and ease of isolation.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazone formation | Aromatic ketone + cyclobutyl hydrazine, toluene | 20–90 | Several hours | Formation of hydrazone intermediate |
| 2 | Cyclization | Heating hydrazone intermediate | 75–200 (opt. 90–120) | 2–48 hours | Indazole ring formation |
| 3 | Alkylation (ethylation) | Ethyl halide + base (e.g., K2CO3) | Room temp to reflux | Few hours | Selective ethyl substitution at C-3 |
| 4 | Purification and salt formation | Acid treatment (HBr, HCl, sulfonic acids) | Ambient | Hours | Salt formation for purification and stability |
Summary Table of Key Intermediates and Final Product
| Compound Description | Structure/Formula | Role in Synthesis |
|---|---|---|
| Aromatic ketone with 6-fluoro substituent | C6H4F-CO-R | Starting material for hydrazone |
| Cyclobutyl hydrazine | C4H7-NH-NH2 | Introduces cyclobutyl at N-1 |
| Hydrazone intermediate | Formed by reaction of above | Precursor to indazole ring |
| This compound | C13H15FN2 | Target compound |
| Salt forms (e.g., hydrobromide) | Compound salt | Purification and stability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, cyclobutyl and ethyl groups can be introduced via alkylation of the indazole core using cyclobutyl halides (e.g., cyclobutyl bromide) and ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). The fluorine substituent at the 6-position is often introduced via electrophilic fluorination or directed ortho-metalation strategies . Reaction optimization should focus on temperature control (room temperature to 80°C) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and coupling constants. Mass spectrometry (MS) provides molecular ion validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX software suites (e.g., SHELXL for refinement) ensures precise bond-length and angle determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., cyclobutyl, ethyl, fluorine) and evaluation against target receptors or enzymes. For example:
- Step 1 : Synthesize analogs with variations in the cyclobutyl group (e.g., cyclohexyl, methylcyclobutyl) to assess steric effects.
- Step 2 : Replace the ethyl group with bulkier or electron-withdrawing groups to study electronic contributions.
- Step 3 : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or receptor-binding assays (e.g., GPCRs). Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations (using software like AutoDock) can correlate structural features with activity .
Q. What experimental strategies address contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. To resolve discrepancies:
- Reproducibility Checks : Replicate assays in independent labs with standardized protocols.
- Counter-Screening : Test the compound against unrelated targets to identify nonspecific binding.
- Metabolic Stability Analysis : Use liver microsome assays to rule out rapid degradation in certain models.
- Data Triangulation : Combine in vitro, in silico, and in vivo data to identify confounding variables (e.g., solubility differences) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models can estimate logP (lipophilicity), aqueous solubility, and metabolic stability. Tools like SwissADME or ADMET Predictor use molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors) to forecast bioavailability. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess membrane permeability and protein-ligand binding kinetics .
Technical Challenges & Solutions
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Crystallization difficulties often stem from the compound’s hydrophobic cyclobutyl/ethyl groups. Strategies include:
- Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) to induce slow nucleation.
- Temperature Gradients : Use gradual cooling from 40°C to 4°C.
- Seeding : Introduce microcrystals from analogous indazoles. SC-XRD data refinement via SHELXL ensures accurate unit-cell parameter determination .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours. For light sensitivity, expose samples to UV-Vis light and track photodegradation products. Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life .
Multi-Disciplinary Approaches
Q. How can multi-omics data (e.g., proteomics, metabolomics) enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Metabolomic LC-MS/MS can reveal perturbations in metabolic pathways (e.g., glycolysis, lipid synthesis). Network pharmacology tools (e.g., STRING, Cytoscape) map compound-target interactions across omics layers, highlighting key nodes for validation .
Q. What in vivo models are appropriate for evaluating the therapeutic efficacy of this compound?
- Methodological Answer : Select models based on target pathology:
- Cancer : Xenograft mice implanted with human tumor lines (e.g., HCT-116 for colorectal cancer).
- Neurological Disorders : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) for amyloid-beta modulation studies.
- Dosing : Optimize via allometric scaling from in vitro IC₅₀ values. Monitor plasma concentrations using LC-MS/MS to ensure therapeutic exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
